(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrazine derivative as the starting material, which undergoes a series of reactions including amination, methylation, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyridin-2-yl)ethyl)propanamide: Similar structure but with a pyridine ring instead of pyrazine.
(S)-2-Amino-N-methyl-N-(2-oxo-2-(quinolin-2-yl)ethyl)propanamide: Contains a quinoline ring, offering different biological properties.
Uniqueness
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is unique due to its specific pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N4O2/c1-7(11)10(16)14(2)6-9(15)8-5-12-3-4-13-8/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
CNJVQECYCAYTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.